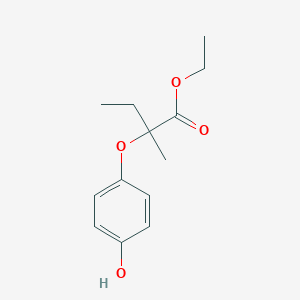
Ethyl 2-(4-hydroxyphenoxy)-2-methylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(4-hydroxyphenoxy)-2-methylbutanoate is an organic compound with a complex structure that includes a hydroxyphenoxy group and a methylbutanoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-hydroxyphenoxy)-2-methylbutanoate typically involves the reaction of hydroquinone with ethyl 2-bromoisobutyrate in the presence of a base such as sodium carbonate. The reaction is carried out in an inert atmosphere to prevent oxidation. The steps are as follows:
- The reaction mixture is stirred for 6 hours, then filtered and extracted with dichloromethane.
- The product is purified by column chromatography to obtain this compound with a yield of 86.7% .
Hydroquinone (8.25g, 0.075mol): and are added to a nitrogen-proof flask.
Xylene (80 mL): is added, and the mixture is heated to for 1 hour.
Ethyl 2-bromoisobutyrate (12.9g, 0.05mol): is added dropwise over 30 minutes.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(4-hydroxyphenoxy)-2-methylbutanoate undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.
Reduction: Formation of ethyl 2-(4-hydroxyphenoxy)-2-methylbutanol.
Substitution: Formation of various substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(4-hydroxyphenoxy)-2-methylbutanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers, coatings, and other materials
Wirkmechanismus
The mechanism of action of ethyl 2-(4-hydroxyphenoxy)-2-methylbutanoate involves its interaction with specific molecular targets and pathways. The hydroxyphenoxy group can interact with enzymes and receptors, potentially modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(4-hydroxyphenoxy)-2-methylbutanoate can be compared with similar compounds such as:
Ethyl 2-(4-hydroxyphenoxy)propionate: Similar structure but with a propionate ester instead of a butanoate ester.
Fenoxycarb: An insect growth regulator with a phenoxy group but different functional groups.
Quizalofop-p-ethyl: A herbicide with a phenoxy group and different ester functionality
These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the unique properties of this compound.
Eigenschaften
CAS-Nummer |
471907-19-4 |
|---|---|
Molekularformel |
C13H18O4 |
Molekulargewicht |
238.28 g/mol |
IUPAC-Name |
ethyl 2-(4-hydroxyphenoxy)-2-methylbutanoate |
InChI |
InChI=1S/C13H18O4/c1-4-13(3,12(15)16-5-2)17-11-8-6-10(14)7-9-11/h6-9,14H,4-5H2,1-3H3 |
InChI-Schlüssel |
ITVWQYBFTAWMNO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C(=O)OCC)OC1=CC=C(C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


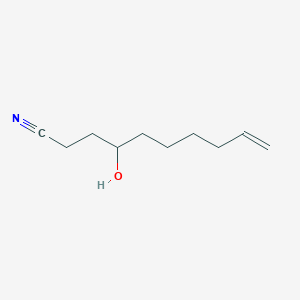

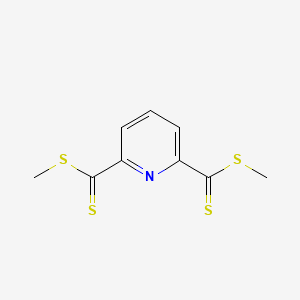
![3-Methyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14246428.png)

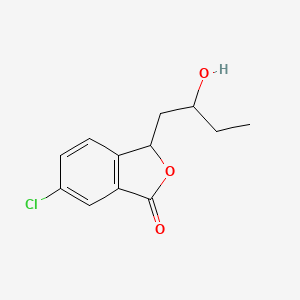
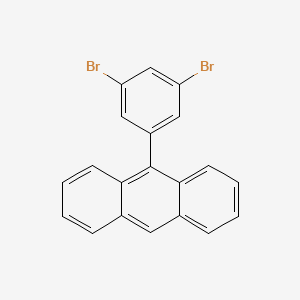
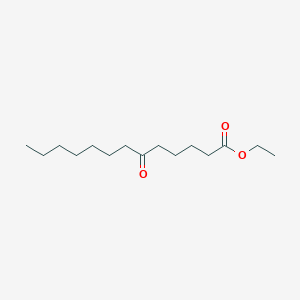
![6-Bromo-2-(3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl)-1,3-benzothiazole](/img/structure/B14246454.png)
![[Diphenyl(2-phenylmethoxydodecoxy)methyl]benzene](/img/structure/B14246456.png)


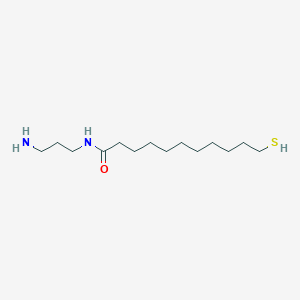
![1H-Indole-3-carboxaldehyde, 1-[3-(dimethylpropylsilyl)propyl]-](/img/structure/B14246492.png)
